molecular formula C14H20N2O2S B11470872 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B11470872
M. Wt: 280.39 g/mol
InChI Key: QVHHZDPCCOLFSX-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic compound featuring a 4,5-dihydrothiazole core substituted with a methyl group at position 5 and a 3,4-dimethoxyphenethylamine side chain. The 3,4-dimethoxyphenyl group is a common pharmacophore in bioactive molecules, often associated with interactions at adrenergic or calcium channel receptors .

Properties

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C14H20N2O2S/c1-10-9-16-14(19-10)15-7-6-11-4-5-12(17-2)13(8-11)18-3/h4-5,8,10H,6-7,9H2,1-3H3,(H,15,16)

InChI Key

QVHHZDPCCOLFSX-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NCCC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Components

  • α-Haloketone Precursor : 5-Methyl-2-chloro-4,5-dihydrothiazole (generated in situ from 5-methyl-4,5-dihydrothiazol-2-amine and chlorine gas).

  • Thioamide Component : N-[2-(3,4-Dimethoxyphenyl)ethyl]thiourea, synthesized via the reaction of 2-(3,4-dimethoxyphenyl)ethylamine with thiophosgene.

Cyclocondensation Conditions

  • Solvent : Ethanol or dimethyl sulfoxide (DMSO).

  • Temperature : Reflux (78–100°C).

  • Catalyst : None required; reaction proceeds via nucleophilic substitution and cyclization.

  • Yield : 60–75% after purification by column chromatography.

Mechanistic Pathway:

  • Nucleophilic attack by the thiourea sulfur on the α-haloketone’s electrophilic carbon.

  • Elimination of hydrogen halide (HCl) to form the thiazolidine intermediate.

  • Aromatization via deprotonation to yield the 4,5-dihydrothiazole ring.

One-Pot Oxidative Coupling Using I₂/DMSO

Recent advancements avoid isolated α-haloketones by employing iodine (I₂) and dimethyl sulfoxide (DMSO) as a catalytic oxidative system. This method streamlines the synthesis by generating α-iodoketones in situ.

Reaction Components

  • Ketone Precursor : 5-Methyl-4,5-dihydrothiazol-2-one.

  • Thiourea : N-[2-(3,4-Dimethoxyphenyl)ethyl]thiourea.

  • Oxidant/Catalyst : I₂ (20 mol%) and DMSO.

Optimization Parameters

  • Solvent : DMSO (acts as both solvent and oxidant).

  • Temperature : 80°C for 12 hours.

  • Yield : 68–82%, with reduced byproduct formation compared to classical Hantzsch.

Advantages:

  • Eliminates handling of lachrymatory α-haloketones.

  • DMSO regenerates iodine, enabling catalytic use.

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction rates and yields for thiazole formation. This method is particularly effective for introducing the 3,4-dimethoxyphenethyl group.

Procedure:

  • Intermediate Preparation : 2-Amino-5-methyl-4,5-dihydrothiazole is reacted with 2-(3,4-dimethoxyphenyl)ethyl bromide under microwave irradiation.

  • Conditions :

    • Solvent : Ethanol or PEG-400.

    • Power : 300 W, 100°C.

    • Time : 5–10 minutes.

  • Yield : 85–90%, attributed to rapid kinetics and reduced side reactions.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase strategies immobilize the thiourea component on resin, enabling iterative coupling and cyclization.

Steps:

  • Resin Functionalization : Wang resin is modified with 2-(3,4-dimethoxyphenyl)ethylamine.

  • Thiourea Formation : Treatment with thiophosgene yields resin-bound thiourea.

  • Cyclocondensation : React with 5-methyl-4,5-dihydrothiazol-2-amine in DMF at 50°C.

  • Cleavage : TFA/dichloromethane (1:1) releases the product.

  • Yield : 70–78% with >95% purity.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Key Advantages Limitations
Hantzsch Synthesis60–756–12 hoursWell-established, scalableRequires α-haloketone handling
I₂/DMSO Oxidative Coupling68–8212 hoursAvoids α-haloketones, catalyticHigh DMSO volume
Microwave-Assisted85–905–10 minutesRapid, high yieldSpecialized equipment needed
Solid-Phase Synthesis70–7824 hoursHigh purity, automatedCostly resin and reagents

Key Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

The 5-methyl group’s position is critical for bioactivity. Using sterically hindered bases (e.g., DIPEA) during cyclocondensation ensures correct regiochemistry.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves thiazole products from dimeric byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3) yield crystalline product.

Scalability Considerations

  • Continuous Flow Systems : Microreactors improve heat transfer in exothermic cyclocondensation steps, enabling gram-scale production.

Emerging Methodologies

Photocatalytic Thiazole Cyclization

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ reduces reaction times to 1–2 hours, though yields remain moderate (50–60%).

Biocatalytic Approaches

Immobilized thiourea hydrolases selectively catalyze cyclization in aqueous buffers, offering eco-friendly synthesis (research stage) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine. The compound has demonstrated significant activity against various cancer cell lines:

  • Mechanism of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
  • Case Studies :
    • A study indicated that derivatives of thiazolamines exhibit promising anticancer activity against multiple cell lines, including breast and lung cancer cells. The specific compound showed a percent growth inhibition of up to 75% in certain assays .
    • Another investigation highlighted its effectiveness against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy:

  • Antibacterial and Antifungal Activity : Research has shown that thiazole derivatives can exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal properties.
  • Case Studies :
    • In vitro studies demonstrated that related thiazole compounds displayed notable antimicrobial activity against various pathogens, contributing to their potential use in treating infections resistant to conventional antibiotics .

Data Table of Biological Activities

Activity TypeCell Line/PathogenPercent Growth Inhibition (%)Reference
AnticancerMCF7 (breast cancer)75
AnticancerOVCAR-8 (ovarian cancer)85
AntimicrobialStaphylococcus aureusSignificant
AntimicrobialEscherichia coliSignificant

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Uniqueness : The combination of dihydrothiazole and 3,4-dimethoxyphenethylamine in the target compound is rare. This hybrid structure may synergize the rigidity of dihydrothiazole with the receptor-targeting capability of the dimethoxyphenyl group.
  • Potential Applications: Based on Tiapamil’s antiarrhythmic activity , the target compound could be explored for calcium channel modulation. Its thiazole core also aligns with antimicrobial scaffolds in .
  • Synthetic Challenges : The dihydrothiazole ring likely requires specialized cyclization conditions (e.g., thiourea intermediates or Hantzsch synthesis), contrasting with simpler amide couplings in benzamide analogs like Rip-B .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other therapeutic effects.

Chemical Structure and Properties

The compound is characterized by its thiazole ring and an ethyl side chain with a dimethoxyphenyl group. Its structural formula can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is typically measured using the Minimum Inhibitory Concentration (MIC). For instance:

CompoundMIC (μg/mL)Target Organism
This compound32.6Staphylococcus aureus
Other thiazole derivatives16.0Escherichia coli
2-amino-1,3,4-thiadiazole derivatives47.5Candida albicans

These findings suggest that the thiazole moiety contributes significantly to the antimicrobial action observed in these compounds .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Thiazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms.

Case Studies

  • Cell Line Studies :
    • In vitro studies on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 25 μM.
    • Further studies indicated that the compound induced apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .
  • Mechanistic Insights :
    • The compound was found to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Other Biological Activities

In addition to antimicrobial and anticancer properties, this compound has been evaluated for other biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Effects : Some derivatives have shown potential in neuroprotection against oxidative stress in neuronal cell lines.

Q & A

Basic: What are the common synthetic routes for N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-4,5-dihydro-1,3-thiazol-2-amine?

Answer:
The synthesis typically involves cyclization of thiourea precursors or coupling reactions. For example:

  • Thiourea cyclization : Reacting 3,4-dimethoxyphenylethylamine with 5-methyl-4,5-dihydro-1,3-thiazol-2-amine derivatives under basic conditions. This method mirrors protocols used for analogous thiazole compounds, where thiourea intermediates cyclize to form the thiazole ring .
  • Alternative route : Using POCl₃ as a cyclizing agent for thiadiazole derivatives, as seen in the synthesis of 5-substituted-1,3,4-thiadiazoles .

Key reagents : Thiourea derivatives, POCl₃, and aprotic solvents (e.g., toluene or DMSO). Reaction conditions often involve reflux (90–100°C) and pH adjustments for precipitation .

Advanced: How can researchers resolve discrepancies in pharmacological data across studies, such as conflicting receptor binding affinities?

Answer:
Contradictions in pharmacological data (e.g., CRF₁ receptor antagonism vs. antimicrobial activity) require:

  • Standardized assays : Replicate receptor binding studies (e.g., cAMP inhibition in AtT-20 cells for CRF₁ activity ) and antimicrobial susceptibility tests under controlled conditions (e.g., MIC determination).
  • Structural validation : Confirm compound purity via HPLC and X-ray crystallography to rule out impurities influencing bioactivity .
  • Comparative studies : Cross-reference results with structurally similar compounds (e.g., SSR125543A, a CRF₁ antagonist with nanomolar affinity ) to identify substituent-specific effects.

Basic: What spectroscopic and analytical methods are suitable for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR to confirm the thiazole ring, dimethoxyphenyl protons, and ethyl linker. Aromatic protons typically appear at δ 6.8–7.2 ppm .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~363).
  • Elemental analysis : Validate C, H, N, S content (e.g., C: ~60%, H: ~6.5%, N: ~11%, S: ~8.8%) .
  • X-ray crystallography : For unambiguous structural confirmation, using SHELX software for refinement .

Advanced: What crystallographic challenges arise with this compound, and how can SHELX software address them?

Answer:

  • Challenges : Twinning, weak diffraction (common with flexible ethyl or thiazole moieties), and hydrogen bonding ambiguity due to methoxy groups .
  • SHELX solutions :
    • SHELXD : For phase problem resolution via dual-space algorithms, robust for small molecules .
    • SHELXL : Refinement with restraints for disordered methoxy groups. Use ISOR and SIMU commands to model thermal motion .
    • Example: The crystal structure of [2-(3,4-dimethoxyphenyl)ethyl] derivatives (P2₁/c space group, a = 21.977 Å) required anisotropic displacement parameter adjustments .

Advanced: How does the 3,4-dimethoxyphenyl group influence substitution reactions in this compound?

Answer:

  • Steric effects : The ortho-methoxy groups hinder electrophilic substitution at the phenyl ring, directing reactivity to the thiazole nitrogen or ethyl linker .
  • Electronic effects : Methoxy groups donate electron density via resonance, activating the phenyl ring for nucleophilic aromatic substitution (e.g., nitration or halogenation at the para position) .
  • Hydrogen bonding : Methoxy oxygen atoms participate in intramolecular C–H···N bonds, stabilizing planar conformations and influencing solubility .

Basic: What are the key biological activities reported for this compound?

Answer:

  • CRF₁ receptor antagonism : Demonstrated in vitro (IC₅₀ = 3.0 nM in Y79 cells) and in vivo (ID₅₀ = 5 mg/kg orally in rats) .
  • Antimicrobial potential : Structural analogs (e.g., thiadiazoles) show activity against S. aureus and E. coli, likely via membrane disruption .

Advanced: How can researchers optimize yield in multistep syntheses involving thiazole intermediates?

Answer:

  • Stepwise monitoring : Use TLC or LC-MS after each step (e.g., after coupling 3,4-dimethoxyphenylethylamine with thiazole precursors) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalysis : Mn(II)-catalyzed reactions enhance efficiency in thiadiazole formation (yield increase from 45% to 72%) .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Answer:

  • DFT calculations : Optimize geometry at B3LYP/6-31G* level to predict electrostatic potential maps, highlighting nucleophilic sites (e.g., thiazole nitrogen) .
  • Molecular docking : Simulate binding to CRF₁ receptors (PDB: 4K5Y) using AutoDock Vina. The ethyl linker and thiazole ring show key interactions with Arg³⁴⁶ and Tyr³⁵⁰ .

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